N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine
Overview
Description
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the reaction of amines, isocyanides, and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts such as metal halides (e.g., FeBr₃, AlCl₃) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-Benzyl-4-methylpiperazine: A stimulant drug that is a derivative of benzylpiperazine.
4-(4-Methylpiperazine-1-carbonyl)benzaldehyde: A compound used in various chemical syntheses.
Uniqueness
N-benzyl-4-(4-methylpiperazin-1-ylsulfonyl)-2-nitrobenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
825619-19-0 |
---|---|
Molecular Formula |
C18H22N4O4S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-benzyl-4-(4-methylpiperazin-1-yl)sulfonyl-2-nitroaniline |
InChI |
InChI=1S/C18H22N4O4S/c1-20-9-11-21(12-10-20)27(25,26)16-7-8-17(18(13-16)22(23)24)19-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 |
InChI Key |
OPDBHQQWAKWEFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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